

# Application Notes and Protocols for Measuring PCS1055 Activity

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## Compound of Interest

Compound Name: PCS1055

Cat. No.: B10822318

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## Introduction

**PCS1055** is a potent and selective antagonist of the muscarinic M4 receptor, a G protein-coupled receptor involved in various physiological processes.[1][2] Due to the high degree of homology among the five muscarinic acetylcholine receptor subtypes, the development of subtype-selective ligands like **PCS1055** is crucial for elucidating the specific roles of each receptor subtype and for the development of targeted therapeutics.[1] This document provides detailed application notes and protocols for functional assays to characterize the inhibitory activity of **PCS1055** on the muscarinic M4 receptor.

## Data Presentation

The inhibitory activity of **PCS1055** has been quantified using various in vitro assays. The following tables summarize the key quantitative data for **PCS1055**, providing a clear comparison of its binding affinity and functional inhibition at the M4 receptor and its selectivity over other muscarinic subtypes.

Table 1: Binding Affinity of **PCS1055** for the Muscarinic M4 Receptor

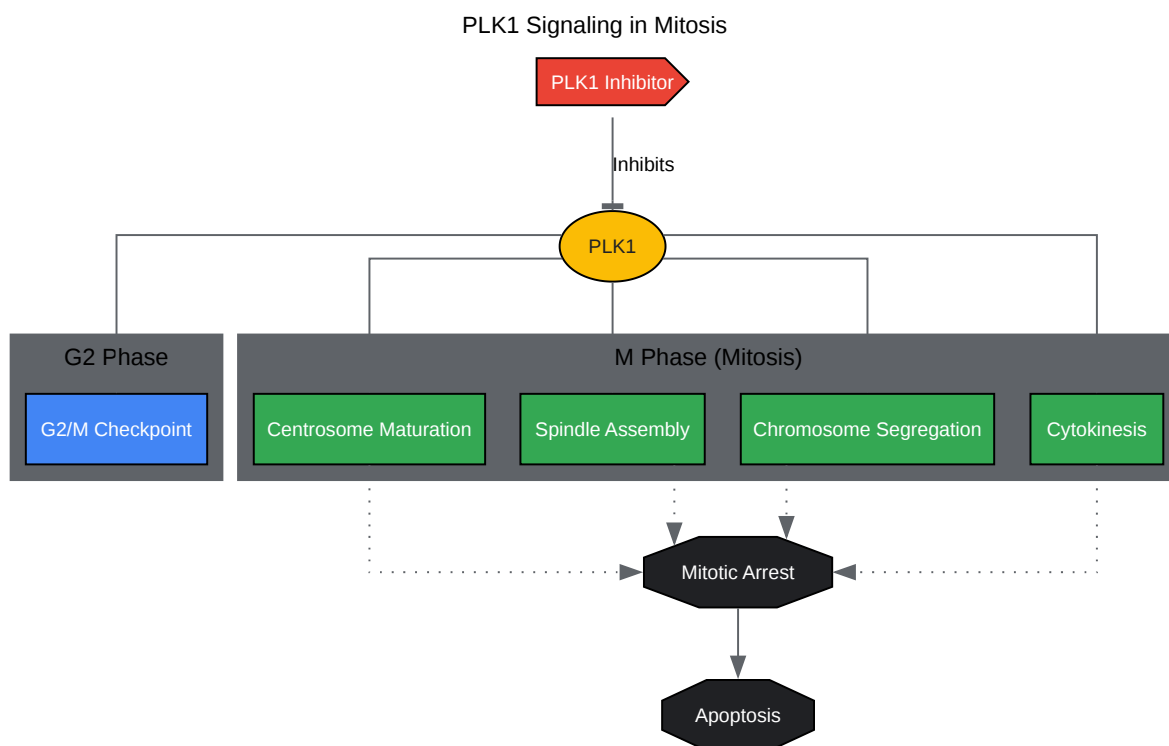
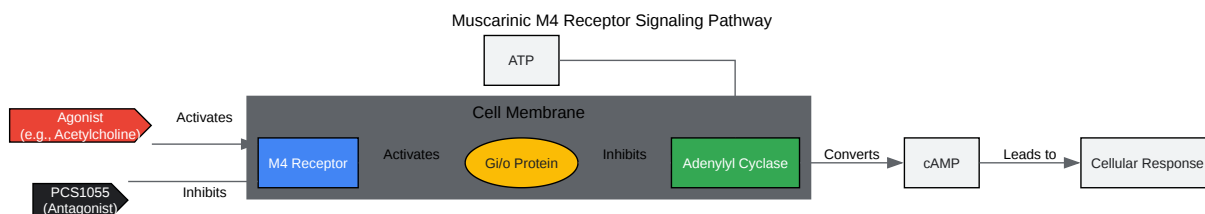
| Parameter | Value  | Assay System   | Reference |
|-----------|--------|--|-----------|
| Ki        | 6.5 nM | [3H]-NMS competitive binding assay with membranes from CHO cells expressing the human M4 receptor. | [1]       |

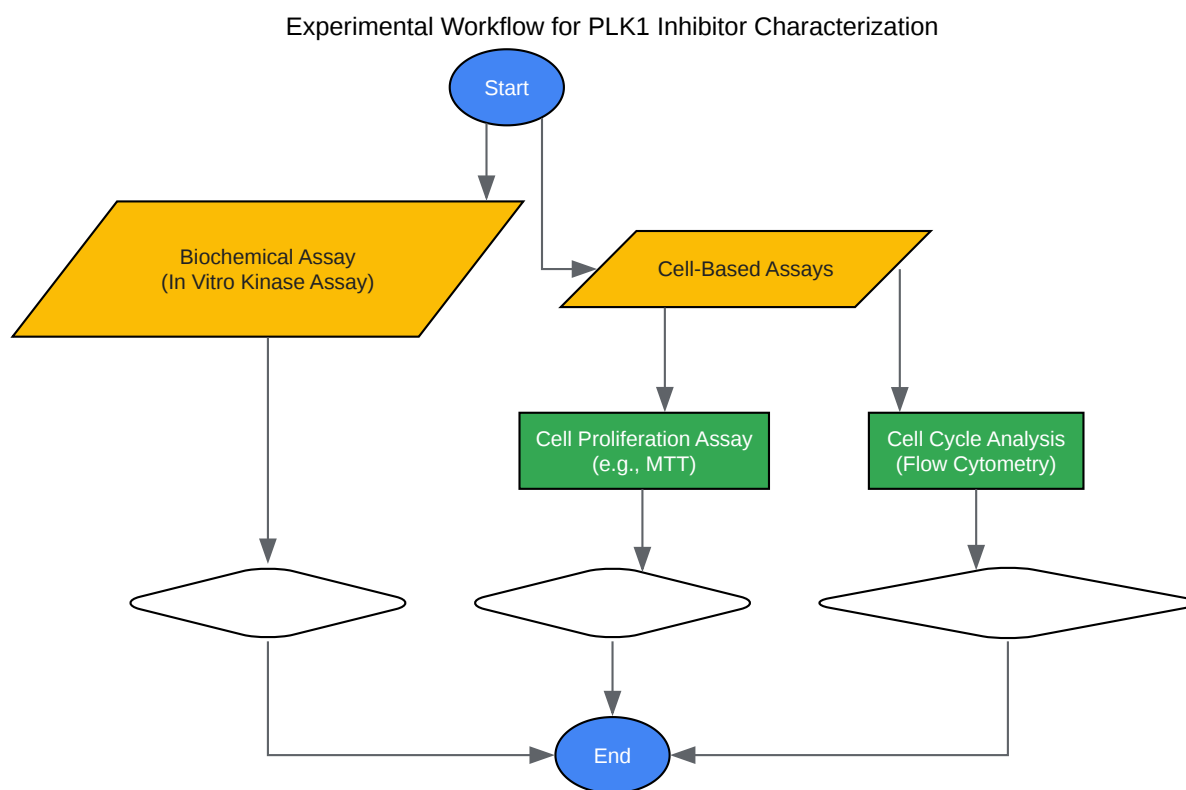
Table 2: Functional Inhibition of Muscarinic Receptors by **PCS1055**

| Receptor Subtype | Fold Inhibition vs. M4 | Assay System   | Reference |
|------------------|------------------------|--|-----------|
| M1               | 255-fold less          | GTP-γ-[35S] binding assay with Oxo-M as the agonist. | [1]       |
| M2               | 69.1-fold less         | GTP-γ-[35S] binding assay with Oxo-M as the agonist. | [1]       |
| M3               | 342-fold less          | GTP-γ-[35S] binding assay with Oxo-M as the agonist. | [1]       |
| M5               | >1000-fold less        | GTP-γ-[35S] binding assay with Oxo-M as the agonist. | [1]       |

## Signaling Pathway

The muscarinic M4 receptor is a Gi-coupled receptor. Upon activation by an agonist like acetylcholine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] **PCS1055**, as a competitive antagonist, blocks the binding of agonists to the M4 receptor, thereby preventing this downstream signaling cascade.





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## References

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